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molecular formula C18H37N3O5 B1584677 Nylon 6/66 CAS No. 24993-04-2

Nylon 6/66

Cat. No. B1584677
M. Wt: 375.5 g/mol
InChI Key: TZYHIGCKINZLPD-UHFFFAOYSA-N
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Patent
US05258233

Procedure details

The low molecular weight polyamides are generally prepared by melt phase polymerization from a diacid-diamine complex which may be prepared either in situ or in a separate step. In either method, the diacid and diamine are used as starting materials. Alternatively, an ester form of the diacid may be used, preferably the dimethyl ester. If the ester is used, the reaction must be carried out a a relatively low temperature, generally 80° to 120° C., until the ester is converted to an amide. The mixture is then heated to the polymerization temperature. In the case of polycaprolactam, either caprolactam or 6-aminocaproic acid can be used as a starting material and the polymerization may be catalyzed by the addition of adipic acid/hexamethylene diamine salt which results in a nylon 6/66 copolymer. When the diacid diamine complex is used, the mixture is heated to melting and stirred until equilibration.
[Compound]
Name
polyamides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
polycaprolactam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
diacid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
diacid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
dimethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:8])[NH:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.NCCCCCC(O)=O.[C:18]([OH:27])(=[O:26])[CH2:19][CH2:20][CH2:21][CH2:22][C:23]([OH:25])=[O:24].[NH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][NH2:35]>>[CH2:4]1[CH2:5][CH2:6][NH:7][C:1](=[O:8])[CH2:2][CH2:3]1.[CH2:32]([CH2:33][CH2:34][NH2:35])[CH2:31][CH2:30][CH2:29][NH2:28].[CH2:20]([CH2:19][C:18]([OH:27])=[O:26])[CH2:21][CH2:22][C:23]([OH:25])=[O:24] |f:2.3,4.5.6|

Inputs

Step One
Name
polyamides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
polycaprolactam
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCCN1)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCCCCC(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC(=O)O)(=O)O.NCCCCCCN
Step Six
Name
diacid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
diamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
diacid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
dimethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Thirteen
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
phase polymerization from a diacid-diamine complex which
CUSTOM
Type
CUSTOM
Details
may be prepared either in situ or in a separate step
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
a relatively low temperature, generally 80° to 120° C.
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then heated to the polymerization temperature
CUSTOM
Type
CUSTOM
Details
the polymerization

Outcomes

Product
Name
Type
product
Smiles
C1CCC(=O)NCC1.C(CCCN)CCN.C(CCC(=O)O)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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